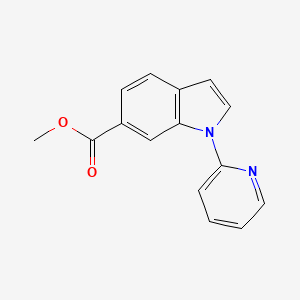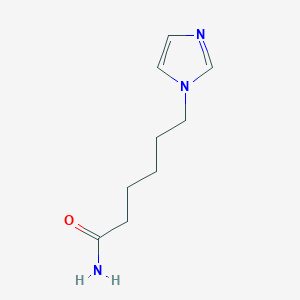
6-(1H-Imidazol-1-yl)hexanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(1H-Imidazol-1-yl)hexanamide is a compound that features an imidazole ring attached to a hexanamide chain Imidazole is a five-membered heterocyclic moiety containing three carbon atoms, two nitrogen atoms, and two double bonds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1H-Imidazol-1-yl)hexanamide typically involves the formation of the imidazole ring followed by the attachment of the hexanamide chain. One common method for synthesizing imidazoles involves the cyclization of amido-nitriles under mild reaction conditions, often using nickel-catalyzed addition to nitriles . The reaction proceeds through proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired imidazole derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the incorporation of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
6-(1H-Imidazol-1-yl)hexanamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert imidazole derivatives to their corresponding amines.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where substituents on the ring are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the imidazole ring, leading to a wide range of derivatives.
Applications De Recherche Scientifique
6-(1H-Imidazol-1-yl)hexanamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials and catalysts.
Biology: The compound’s imidazole ring is a key structural motif in many biologically active molecules, making it useful in the study of enzyme inhibitors and receptor ligands.
Industry: The compound can be used in the production of agrochemicals, dyes, and other functional materials.
Mécanisme D'action
The mechanism of action of 6-(1H-Imidazol-1-yl)hexanamide depends on its specific application. In biological systems, the imidazole ring can interact with various molecular targets, such as enzymes and receptors. These interactions often involve hydrogen bonding, coordination with metal ions, and π-π stacking interactions. The compound’s effects are mediated through these interactions, leading to changes in the activity of the target molecules and subsequent biological responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-((1H-Imidazol-1-yl)methyl)-6-substituted-5-fluoro-1H-benzo[d]imidazole: This compound has a similar imidazole ring but with additional substituents that confer different properties and applications.
1,3-Diazole:
Uniqueness
6-(1H-Imidazol-1-yl)hexanamide is unique due to its specific combination of the imidazole ring and hexanamide chain. This structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications. Its ability to undergo diverse chemical reactions and interact with multiple molecular targets highlights its versatility and potential for further research and development.
Propriétés
Numéro CAS |
88940-82-3 |
|---|---|
Formule moléculaire |
C9H15N3O |
Poids moléculaire |
181.23 g/mol |
Nom IUPAC |
6-imidazol-1-ylhexanamide |
InChI |
InChI=1S/C9H15N3O/c10-9(13)4-2-1-3-6-12-7-5-11-8-12/h5,7-8H,1-4,6H2,(H2,10,13) |
Clé InChI |
KDMOQWXGVMMUGE-UHFFFAOYSA-N |
SMILES canonique |
C1=CN(C=N1)CCCCCC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


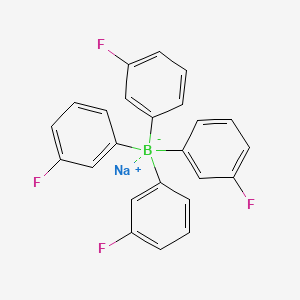
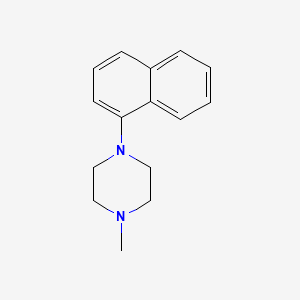
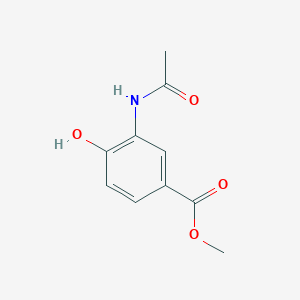
![2-[[5-[(4-Methoxyphenyl)methyl]-4-(1-methylethyl)-4H-1,2,4-triazol-3-yl]thio]-N-phenyl-N-2-propen-1-ylacetamide](/img/structure/B14134119.png)

![S-[2-(2-Phenylpyrrolidin-1-yl)phenyl] ethanethioate](/img/structure/B14134126.png)
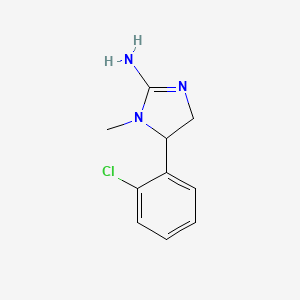
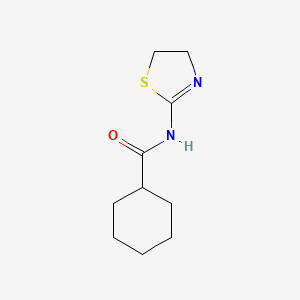
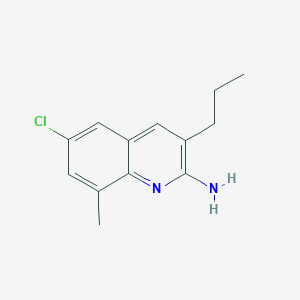
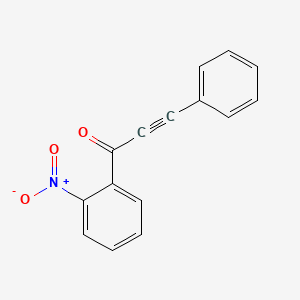

![2-[3-(Trifluoromethyl)phenoxy]benzenemethanamine](/img/structure/B14134188.png)
![[(1E,3Z)-5-hydroxypenta-1,3-dienyl]boronic acid](/img/structure/B14134197.png)
